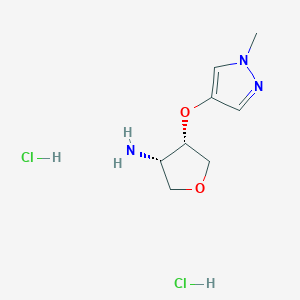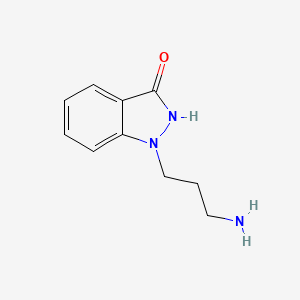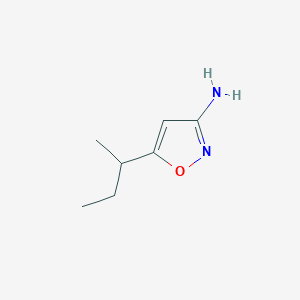
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a thiol group, and a hydrazine moiety attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine typically involves the cyclization of hydrazine derivatives with carbon disulfide or thiourea. One common method involves the reaction of hydrazine hydrate with potassium dithiocarbazinate in the presence of water, followed by refluxing the mixture to obtain the desired product . Another approach includes the reaction of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole with hydrogen sulfide, followed by recrystallization from ethanol to achieve high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of continuous reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, hydrazine derivatives, and various substituted triazoles. These products can have diverse applications depending on their chemical structure and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the thiol group can interact with thiol-containing proteins, leading to the modulation of their activity. The hydrazine moiety can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine can be compared with other similar compounds, such as:
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group, which can influence its biological activity and solubility.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anticancer, and antimicrobial properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C2H8N6S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
4-amino-1H-1,2,4-triazole-5-thione;hydrazine |
InChI |
InChI=1S/C2H4N4S.H4N2/c3-6-1-4-5-2(6)7;1-2/h1H,3H2,(H,5,7);1-2H2 |
InChI Key |
HCGDAXNXDGUWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=S)N1N.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)





![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

